molecular formula C11H22N2O2 B13536953 2-(Boc-amino)-3-cyclopropyl-propanamine

2-(Boc-amino)-3-cyclopropyl-propanamine

Cat. No.: B13536953
M. Wt: 214.30 g/mol
InChI Key: JINSAIPLACZUCT-UHFFFAOYSA-N
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Description

2-(Boc-amino)-3-cyclopropyl-propanamine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The cyclopropyl group adds a unique structural element, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-3-cyclopropyl-propanamine typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for Boc-protected amines often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The Boc protection is a well-established method in peptide synthesis and other pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-3-cyclopropyl-propanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd/C, lithium aluminum hydride (LiAlH4)

    Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

2-(Boc-amino)-3-cyclopropyl-propanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-3-cyclopropyl-propanamine involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing the free amine to react with other molecules. This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Boc-amino)-3-phenyl-propanamine
  • 2-(Boc-amino)-3-methyl-propanamine
  • 2-(Boc-amino)-3-ethyl-propanamine

Uniqueness

2-(Boc-amino)-3-cyclopropyl-propanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-cyclopropylpropan-2-yl)carbamate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)6-8-4-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)

InChI Key

JINSAIPLACZUCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)CN

Origin of Product

United States

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